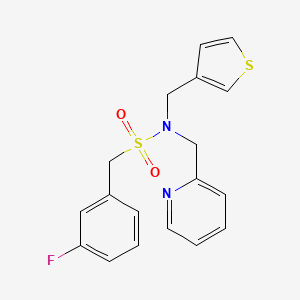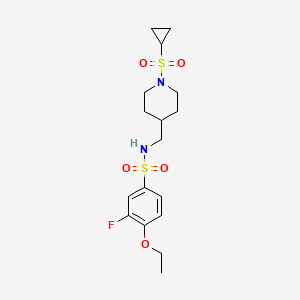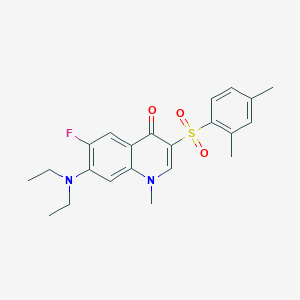
7-(二乙氨基)-3-((2,4-二甲苯基)磺酰基)-6-氟-1-甲基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a quinolinone derivative, which is a class of compounds that contain a quinoline backbone with a ketone group. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. The presence of the sulfonyl group, fluoro group, and diethylamino group suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinolinone, with the various groups attached at the specified positions. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, fluoro, and diethylamino groups could affect its solubility, reactivity, and other properties .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, also known as 7-(diethylamino)-3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Fluorescent Probes
Due to the presence of the fluorine atom and the quinoline core, this compound exhibits strong fluorescence properties. It can be used as a fluorescent probe in biological imaging to track cellular processes and detect specific biomolecules. Its high fluorescence quantum yield makes it a valuable tool in microscopy and diagnostic applications .
Cancer Therapeutics
The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific cellular pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy .
Drug Delivery Systems
The compound can be incorporated into drug delivery systems to enhance the delivery and release of therapeutic agents. Its chemical structure allows for the formation of stable complexes with drugs, improving their solubility, stability, and bioavailability.
These diverse applications highlight the versatility and potential of 7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one in various scientific fields. If you have any specific area you would like to delve deeper into, feel free to let me know!
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
作用机制
未来方向
属性
IUPAC Name |
7-(diethylamino)-3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3S/c1-6-25(7-2)19-12-18-16(11-17(19)23)22(26)21(13-24(18)5)29(27,28)20-9-8-14(3)10-15(20)4/h8-13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGGFTHKXWNYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=C(C=C(C=C3)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

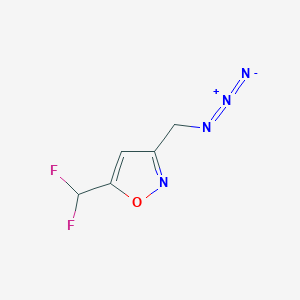
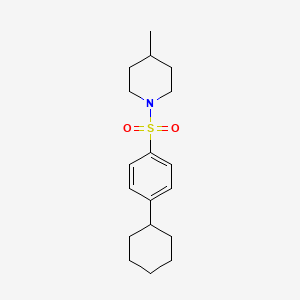
![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)
![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)



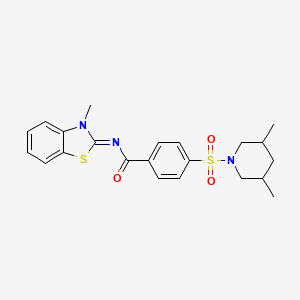
![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)
